![molecular formula C9H12N2O2S B7628289 4-Pyrazol-1-ylthiane-4-carboxylic acid](/img/structure/B7628289.png)
4-Pyrazol-1-ylthiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrazol-1-ylthiane-4-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a thiane derivative of pyrazole, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. The synthesis method of this compound is relatively straightforward, and it has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 4-Pyrazol-1-ylthiane-4-carboxylic acid is not well understood, but it is believed to interact with enzymes and proteins in a similar manner to other thiol-containing compounds. It may also act as a reactive intermediate in various biochemical reactions, leading to the formation of new compounds with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied, but it is believed to have antioxidant and anti-inflammatory properties. It may also interact with various enzymes and proteins, leading to changes in their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Pyrazol-1-ylthiane-4-carboxylic acid in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, its limitations include its relatively low solubility in water and some organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Pyrazol-1-ylthiane-4-carboxylic acid, including:
1. Investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.
2. Study of its interactions with enzymes and proteins, as well as its potential as a biochemical probe.
3. Synthesis of novel materials using this compound as a building block, with unique properties and potential applications in various fields.
4. Investigation of its potential as a catalyst for various chemical reactions, due to its unique structure and reactivity.
Conclusion
In conclusion, this compound is a heterocyclic organic compound with unique properties and potential applications in various scientific fields. Its ease of synthesis and potential applications make it an attractive target for further research, and its interactions with enzymes and proteins make it an interesting biochemical probe. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-Pyrazol-1-ylthiane-4-carboxylic acid involves the reaction of ethyl 2-oxo-4-pyrazoline-3-carboxylate with elemental sulfur and sodium methoxide. This reaction yields the desired product in good yields and high purity. The reaction mechanism involves the formation of an intermediate thiolate anion, which then reacts with the pyrazoline ring to form the thiane ring.
Wissenschaftliche Forschungsanwendungen
4-Pyrazol-1-ylthiane-4-carboxylic acid has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, it has been studied for its interactions with enzymes and proteins, as well as its potential as a biochemical probe. In materials science, it has been investigated for its potential applications as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-pyrazol-1-ylthiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONKWFTWKIVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.